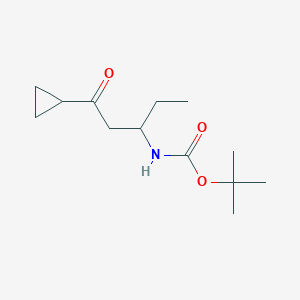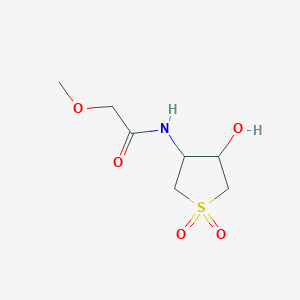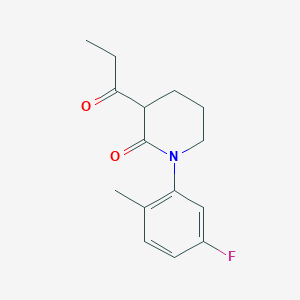
1-(5-Fluoro-2-methylphenyl)-3-propanoylpiperidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-Fluoro-2-methylphenyl)-3-propanoylpiperidin-2-one is an organic compound that belongs to the class of piperidinones It is characterized by the presence of a fluorine atom and a methyl group attached to a phenyl ring, which is further connected to a piperidinone structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Fluoro-2-methylphenyl)-3-propanoylpiperidin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with 5-fluoro-2-methylphenylboronic acid and propanoylpiperidin-2-one.
Coupling Reaction: The key step involves a coupling reaction between the boronic acid and the piperidinone using a palladium catalyst under Suzuki-Miyaura coupling conditions. This reaction is typically carried out in the presence of a base such as potassium carbonate and a solvent like toluene or ethanol.
Purification: The resulting product is purified using standard techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and safety of the process. Continuous flow synthesis allows for better control over reaction parameters, leading to higher yields and reduced formation of by-products.
化学反応の分析
Types of Reactions
1-(5-Fluoro-2-methylphenyl)-3-propanoylpiperidin-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: The fluorine atom in the phenyl ring can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
1-(5-Fluoro-2-methylphenyl)-3-propanoylpiperidin-2-one has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Industrial Applications: It is used in the development of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1-(5-Fluoro-2-methylphenyl)-3-propanoylpiperidin-2-one involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom and the piperidinone structure play a crucial role in its binding affinity and specificity. The compound may modulate the activity of its targets through various pathways, leading to its observed effects.
類似化合物との比較
Similar Compounds
- 5-Fluoro-2-methylphenylboronic acid
- 3-Fluoro-2-methylphenylboronic acid
Uniqueness
1-(5-Fluoro-2-methylphenyl)-3-propanoylpiperidin-2-one is unique due to its specific structural features, including the presence of a fluorine atom and a piperidinone ring
特性
分子式 |
C15H18FNO2 |
|---|---|
分子量 |
263.31 g/mol |
IUPAC名 |
1-(5-fluoro-2-methylphenyl)-3-propanoylpiperidin-2-one |
InChI |
InChI=1S/C15H18FNO2/c1-3-14(18)12-5-4-8-17(15(12)19)13-9-11(16)7-6-10(13)2/h6-7,9,12H,3-5,8H2,1-2H3 |
InChIキー |
IFEFSCOZPQYILB-UHFFFAOYSA-N |
正規SMILES |
CCC(=O)C1CCCN(C1=O)C2=C(C=CC(=C2)F)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


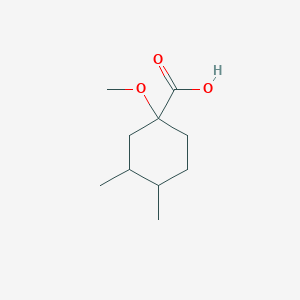
![N-[4-(Aminomethyl)-1,3-thiazol-2-yl]methanesulfonamide](/img/structure/B13208098.png)
amine](/img/structure/B13208111.png)
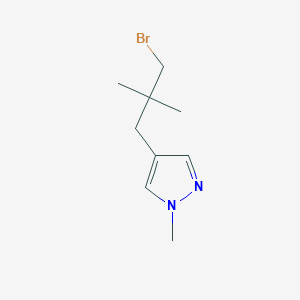

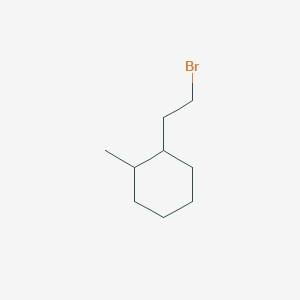

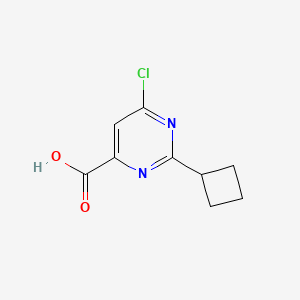
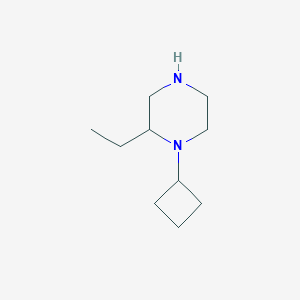
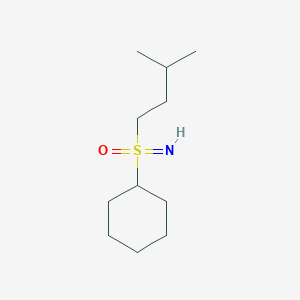
![1-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]pyrrolidin-3-amine](/img/structure/B13208150.png)
